molecular formula C23H23ClN8O B14923088 4-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B14923088
M. Wt: 462.9 g/mol
InChI Key: MIIOBLIDYBXUPD-DHRITJCHSA-N
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Description

5-Chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with chlorine and methoxy groups, a pyrazole ring, and a triazine ring with a toluidine substituent

Preparation Methods

The synthesis of 5-chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the individual components. The synthetic route may include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways . The triazine and pyrazole rings may also interact with specific receptors, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone include:

Properties

Molecular Formula

C23H23ClN8O

Molecular Weight

462.9 g/mol

IUPAC Name

2-N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H23ClN8O/c1-14-5-8-19(9-6-14)26-21-27-22(29-23(28-21)32-16(3)11-15(2)31-32)30-25-13-17-12-18(24)7-10-20(17)33-4/h5-13H,1-4H3,(H2,26,27,28,29,30)/b25-13+

InChI Key

MIIOBLIDYBXUPD-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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